![molecular formula C8H5Cl3FNOS B14407442 Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride CAS No. 81700-70-1](/img/structure/B14407442.png)
Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride is an organic compound that contains a phenyl group, a trichloromethyl group, a sulfanyl group, and a carbamyl fluoride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride typically involves the reaction of phenyl isothiocyanate with trichloromethyl fluoride in the presence of a base. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate, which is then treated with a sulfanyl reagent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the handling of reactive and potentially hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the fluoride group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted carbamyl derivatives.
Applications De Recherche Scientifique
Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride has several scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor due to its reactive fluoride group.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride involves the interaction of its reactive fluoride group with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity by forming covalent bonds with active site residues. The trichloromethyl and sulfanyl groups may also contribute to the compound’s overall reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl isothiocyanate: Shares the phenyl and isothiocyanate groups but lacks the trichloromethyl and fluoride groups.
Trichloromethyl sulfanyl derivatives: Compounds with similar trichloromethyl and sulfanyl groups but different substituents.
Carbamyl fluoride derivatives: Compounds with the carbamyl fluoride group but different aromatic or aliphatic substituents.
Uniqueness
Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trichloromethyl, sulfanyl, and fluoride groups in a single molecule makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
81700-70-1 |
|---|---|
Formule moléculaire |
C8H5Cl3FNOS |
Poids moléculaire |
288.6 g/mol |
Nom IUPAC |
N-phenyl-N-(trichloromethylsulfanyl)carbamoyl fluoride |
InChI |
InChI=1S/C8H5Cl3FNOS/c9-8(10,11)15-13(7(12)14)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
WFVPOBPXLDBHDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C(=O)F)SC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-anilinodiazenyl]-1H-imidazole-5-carboxamide](/img/structure/B14407364.png)
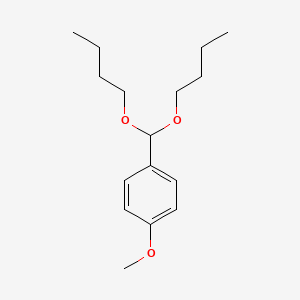
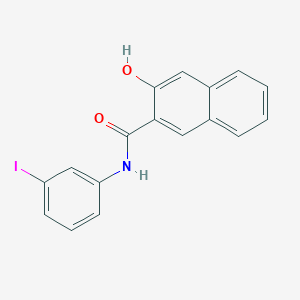
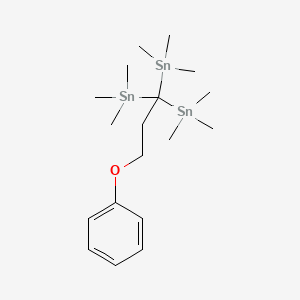
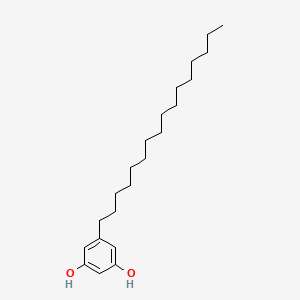
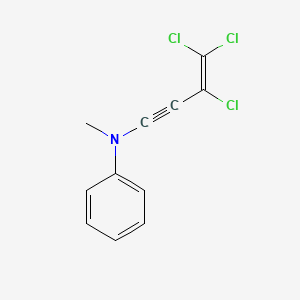
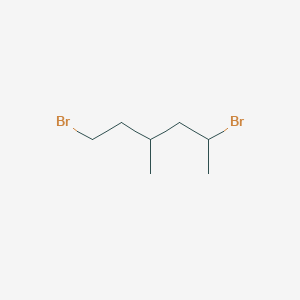

![{5-[(Dimethylamino)methyl]furan-2-yl}methanethiol](/img/structure/B14407426.png)
![Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)-](/img/structure/B14407429.png)
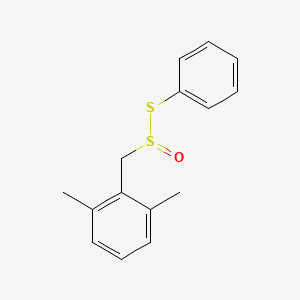
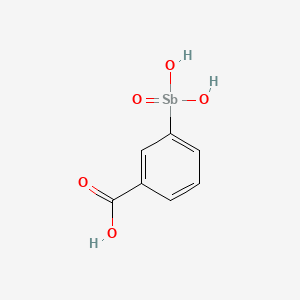
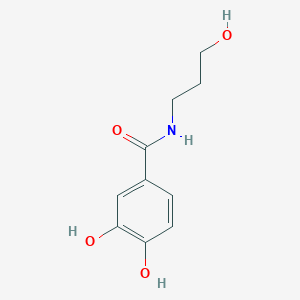
![N'-[Bis(dimethylamino)methylidene]-N,N-dimethylurea](/img/structure/B14407444.png)
